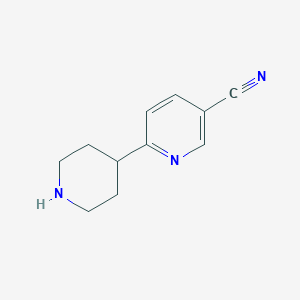

6-(Piperidin-4-yl)nicotinonitrile

Description

Properties

IUPAC Name |

6-piperidin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-2,8,10,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORZHHDRTSLFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

6-(Piperidin-4-yl)nicotinonitrile belongs to the class of nicotinonitriles, which are known for their various therapeutic properties. The following table summarizes its key biological activities:

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that incorporate piperidine and nicotinonitrile moieties. The compound's mechanism of action is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes.

Synthesis Example

A notable synthetic route involves the reaction of nicotinoyl chloride with piperidine derivatives under controlled conditions to yield this compound. This method allows for modifications that can enhance biological activity or selectivity.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antiviral Properties

In light of the COVID-19 pandemic, compounds containing the pyridine nucleus have been investigated for antiviral properties against SARS-CoV-2. The structural configuration of this compound may enhance its efficacy as a potential antiviral agent by targeting viral entry mechanisms .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent response, suggesting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Piperidine vs. Piperazine Substituents

- This compound: The piperidine ring contributes basicity (pKa ~10.5) due to its single nitrogen, favoring interactions with acidic residues in target proteins. Its moderate lipophilicity (logP ~1.8) balances membrane permeability and solubility .

- 6-(Piperazin-1-yl)nicotinonitrile: The piperazine moiety introduces a second nitrogen, increasing polarity (logP ~0.9) and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .

Linker Modifications

- 6-(Piperidin-4-yloxy)nicotinonitrile: The ether linker (C–O–C) adds conformational flexibility and polarity. The hydrochloride salt form (logP ~0.5) improves aqueous solubility, making it suitable for intravenous formulations .

Steric and Electronic Effects

- Its high lipophilicity (logP ~3.2) may improve oral bioavailability but raises metabolic stability concerns .

- 6-(4-Methylpiperidin-1-yl)nicotinonitrile: Methylation of the piperidine ring slightly elevates logP (~2.1) and may shield the nitrogen from metabolic oxidation, enhancing half-life .

Substituent Position and Activity

- 6-(4-Ethylpiperazin-1-yl)-5-methylnicotinonitrile: The ethyl group on piperazine and methyl group at position 5 introduce steric and electronic effects that could modulate receptor selectivity. The ethyl group may hinder rotation, stabilizing a bioactive conformation .

Pharmacological Relevance

- Kinase Inhibition: Piperidine/piperazine-substituted nicotinonitriles are explored as kinase inhibitors (e.g., JAK2, EGFR). The piperidine variant’s balance of lipophilicity and basicity may favor intracellular target engagement .

- CNS Applications : Piperidine derivatives are more likely to cross the blood-brain barrier than polar piperazine analogs, making them candidates for neurological targets .

- Antimicrobial Activity : Adamantyl derivatives’ high lipophilicity may enhance penetration into bacterial membranes, though toxicity risks require evaluation .

Preparation Methods

Palladium-Catalyzed Coupling and Hydrogenation Route

A patented process describes a multi-step synthesis involving palladium-catalyzed coupling and subsequent hydrogenation steps to yield piperidinyl-substituted nicotinonitrile derivatives. Although the patent primarily focuses on derivatives such as 6-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)nicotinamide, the intermediate steps are relevant for preparing this compound:

| Step | Description | Conditions | Key Reagents |

|---|---|---|---|

| (a) | Heating mixture of 2,6-dichloronicotinic acid/ester with piperidine derivative and palladium catalyst | 60-140 °C, 8-12 h | Pd catalyst, basic solvent |

| (b) | Amidation via oxalyl chloride treatment followed by ammonia reaction | Room temp to mild heating | Oxalyl chloride, NH3 |

| (c) | Hydrogenation of intermediate under H2 atmosphere | Pd catalyst, H2 gas | Pd/C or Pd-based catalyst |

| (d) | Optional acylation with acryloyl chloride or similar reagents | Basic conditions | Acryloyl chloride, base |

This method emphasizes the use of protecting groups (e.g., tert-butyloxycarbonyl) on piperidine nitrogen to improve selectivity and yield. Deprotection is achieved by HCl gas treatment to isolate the free amine salt form before further functionalization.

Nucleophilic Substitution on Nicotinonitrile Derivatives

Another approach involves the nucleophilic substitution of halogenated nicotinonitrile derivatives (e.g., 2,6-dichloronicotinonitrile) with piperidine or substituted piperidine nucleophiles. This method benefits from:

- High reactivity of halogenated nicotinonitrile intermediates.

- Use of palladium catalysis or direct nucleophilic aromatic substitution under basic conditions.

- Control over mono- or di-substitution by stoichiometric adjustment.

For example, a synthesis route includes conversion of 2,6-dichloronicotinic acid to acid chloride, amidation to nicotinonitrile, and subsequent palladium-catalyzed coupling to introduce the piperidin-4-yl group.

Multi-Component Condensation and Cyclization Methods

Though less direct for this compound, related nicotinonitrile derivatives have been synthesized via multi-component reactions involving aldehydes, ketones, and cyanoacetates under catalytic conditions. These methods can be adapted to incorporate piperidinyl substituents through appropriate precursors and reaction design.

Detailed Reaction Conditions and Catalysts

| Parameter | Details |

|---|---|

| Catalysts | Palladium-containing catalysts such as Pd(PPh3)4, Pd/C, or Pd2(dba)3 with ligands like BINAP or Xantphos |

| Solvents | Polar aprotic solvents (e.g., dimethylformamide, DMF), basic solvents or mixtures |

| Temperature | Typically 60-140 °C for coupling; room temperature to mild heating for amidation and hydrogenation |

| Reaction Time | 8-12 hours for coupling; 2-7 hours for other steps |

| Protecting Groups | tert-Butyloxycarbonyl (Boc) or benzyl/carboxybenzyl groups on piperidine nitrogen |

| Deprotection | Acidic conditions using HCl gas or other acid treatments |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Coupling + Hydrogenation | Coupling of halogenated nicotinonitrile with piperidine derivative, amidation, hydrogenation, deprotection | High selectivity, scalable, well-established catalysts | Requires multiple steps, use of protective groups |

| Nucleophilic Aromatic Substitution | Direct substitution on halogenated nicotinonitrile with piperidine nucleophile under basic conditions | Simpler, fewer steps | May require harsh conditions, lower selectivity |

| Multi-Component Condensation | One-pot condensation of aldehydes, ketones, and cyanoacetates with piperidine precursors | Efficient for complex derivatives | Less direct for simple this compound |

Research Findings and Yields

- The palladium-catalyzed coupling followed by hydrogenation typically achieves yields in the range of 60-80% for intermediates leading to the target compound.

- Use of Xantphos as an ancillary ligand improved conversion rates up to 63% in similar pyridine derivative syntheses.

- Amidation and deprotection steps proceed efficiently under controlled acidic conditions, yielding crystalline salts suitable for further functionalization.

- Industrial scale-up benefits from continuous flow reactors and optimized catalyst systems to improve reproducibility and yield.

Q & A

How can 6-(Piperidin-4-yl)nicotinonitrile be synthesized efficiently, and what analytical methods validate its structural integrity?

Level : Basic

Methodological Answer :

The synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, a refluxed mixture of ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with piperidine derivatives in THF/EtOH (3:1 v/v) or acetonitrile under basic conditions (e.g., triethylamine) yields the target compound. Post-reaction purification via flash chromatography ensures purity .

Structural Validation :

- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., nitrile C≡N at ~110–120 ppm in -NMR).

- FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm.

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations <0.4% indicate purity) .

What spectroscopic techniques are critical for resolving ambiguities in this compound’s chemical environment?

Level : Basic

Methodological Answer :

Ambiguities in substituent positioning or electronic effects require:

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals and assign coupling networks.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., analogs with pyrenyl or fluorenyl groups) .

How can reaction conditions be optimized to mitigate low yields in nicotinonitrile derivatives?

Level : Advanced

Methodological Answer :

Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperidine.

- Catalysis : Use Lewis acids (e.g., ZnCl) to activate electrophilic nitrile intermediates.

- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally labile intermediates .

How do substituents on the nicotinonitrile core influence binding to acetylcholinesterase?

Level : Advanced

Methodological Answer :

Structure-activity relationships (SAR) can be explored via:

- Molecular Docking : Simulate interactions between substituents (e.g., phenyl, pyridyl) and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad).

- Free Energy Calculations (MM-PBSA) : Quantify binding affinities of analogs with varying substituents (e.g., electron-withdrawing groups enhance π-stacking) .

How should contradictory data in physicochemical properties (e.g., melting points) be resolved?

Level : Advanced

Methodological Answer :

Discrepancies may arise from impurities or polymorphism. Systematic approaches include:

- DSC/TGA : Differentiate polymorphs via thermal behavior (e.g., endothermic peaks).

- Recrystallization : Use alternative solvents (e.g., ethanol vs. DCM) to isolate pure polymorphs.

- Cross-Validation : Compare NMR and elemental analysis data with literature analogs (e.g., pyrenyl-nicotinonitrile derivatives melt >300°C) .

What safety protocols are essential when handling this compound?

Level : Basic

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists. Consult SDS for GHS classification (e.g., unclassified but treat as irritant) .

What computational tools predict the reactivity of nicotinonitrile derivatives in electrophilic substitution?

Level : Advanced

Methodological Answer :

- DFT Calculations (Gaussian, ORCA) : Optimize geometries and calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., electron-donating groups accelerate nitrile displacement) .

How do solvent mixtures affect the solubility of this compound?

Level : Basic

Methodological Answer :

- Solubility Screening : Test in DMSO (high solubility), ethanol (moderate), and hexane (low).

- Hansen Parameters : Match solvent polarity (δ, δ, δ) to the compound’s Hansen solubility sphere for predictive modeling .

What strategies validate synthetic intermediates during stepwise nicotinonitrile synthesis?

Level : Advanced

Methodological Answer :

- In-Situ Monitoring : Use HPLC or TLC to track reaction progress (e.g., R shifts).

- Isolation and Characterization : For unstable intermediates (e.g., enaminoesters), employ low-temperature NMR (−40°C) to prevent degradation .

How can regioselectivity challenges in nicotinonitrile functionalization be addressed?

Level : Advanced

Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., sulfonyl) to steer electrophilic attack to specific positions.

- Microwave-Assisted Synthesis : Enhance kinetic control for selective C–H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.